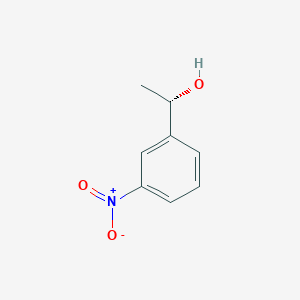

(S)-1-(3-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAVXDUWMFCK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-1-(3-nitrophenyl)ethanol

Abstract: (S)-1-(3-nitrophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of a stereogenic center and an electron-withdrawing nitro group, which can be readily transformed into other functional groups. This guide provides an in-depth technical overview of the synthesis of this compound via the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. We will explore and compare leading chemo-catalytic and biocatalytic methodologies, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of practical and scalable routes to this important chiral alcohol.

Strategic Imperatives in Asymmetric Ketone Reduction

The conversion of a prochiral ketone, such as 3'-nitroacetophenone, into a single enantiomer of the corresponding alcohol is a foundational challenge in modern organic synthesis. The core objective is to deliver a hydride (H⁻) to one of the two enantiotopic faces of the carbonyl group with high fidelity. The primary strategies to achieve this control fall into two major categories: chemo-catalysis, which employs chiral metal complexes or organocatalysts, and biocatalysis, which leverages the inherent stereoselectivity of enzymes.

The choice between these pathways is dictated by factors such as desired scale, substrate scope, cost of goods, operational simplicity, and environmental impact. Chemo-catalytic methods often offer broad applicability and high throughput, while biocatalysis provides exceptional selectivity under mild, aqueous conditions.

Premier Chemo-catalytic Systems

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for the enantioselective reduction of a wide array of ketones.[3][4] The reaction is catalyzed by a chiral oxazaborolidine, typically derived from a chiral amino alcohol like (S)-prolinol, which, in the presence of a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂), forms a catalytic complex that orchestrates the stereoselective hydride transfer.[5][6]

Mechanism and Rationale: The efficacy of the CBS reduction hinges on the formation of a rigid, bicyclic transition state.[4] The mechanism proceeds via two key Lewis acid-base interactions:

-

Borane Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor.[4]

-

Ketone Coordination: The endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the ketone's carbonyl oxygen. Steric hindrance dictates that the ketone aligns itself with its smaller substituent (methyl group) pointing away from the bulky substituent on the catalyst.[7]

This dual activation organizes the ketone and the hydride source within a six-membered ring transition state, facilitating a face-selective, intramolecular hydride transfer to the carbonyl carbon.[4] An acidic workup then liberates the chiral alcohol. The predictability of this reaction is a significant advantage; using an (S)-prolinol-derived catalyst consistently yields the (S)-alcohol from 3'-nitroacetophenone.[7]

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalytically reduce ketones with exceptional enantioselectivity.[8][9] This method can be performed as a direct hydrogenation using molecular hydrogen (H₂) or as a transfer hydrogenation, where a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used.[10][11]

Mechanism and Rationale: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism.[12] The ruthenium center acts as a Lewis acid to activate the ketone, while the amine ligand's N-H proton engages in a hydrogen bond with the carbonyl oxygen. In the transition state, the hydride on the ruthenium and the proton on the amine are transferred concertedly to the ketone via a six-membered pericyclic transition state.[11][13] The chirality is imparted by the C₂-symmetric diphosphine ligand, most famously BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation.[8]

For the synthesis of this compound, a catalyst system comprising a ruthenium precursor, (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an (S)-BINAP ligand is typically effective.[1] Transfer hydrogenation is often preferred on a laboratory scale due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[14]

The Biocatalytic Approach: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative for ketone reduction. The synthesis of chiral alcohols is a common transformation in biological systems, mediated by enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases.[15][16]

Mechanism and Rationale: These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.[1] The enzyme's active site is an exquisitely shaped chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning ensures that the cofactor delivers the hydride to only one face of the carbonyl. The stereochemical outcome is often predictable by Prelog's rule, which states that for many dehydrogenases, the hydride is delivered to the Re-face of the carbonyl, yielding the (S)-alcohol when the aryl group is sterically larger than the methyl group.[1][16]

For the reduction of 3'-nitroacetophenone, various microorganisms and isolated enzymes have been successfully employed. Whole-cell biocatalysts, such as strains of Rhodococcus ruber, Saccharomyces cerevisiae (baker's yeast), or Pichia species, can be used directly.[16][17][18] Alternatively, recombinant KREDs can be used as isolated enzymes, often in "kits" that contain a panel of enzymes with varying selectivities. This approach offers cleaner reaction profiles and easier downstream processing but requires a cofactor regeneration system to be economically viable.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route depends on a balance of performance, cost, and scalability. The table below summarizes typical performance metrics for the discussed methods in the synthesis of this compound.

| Methodology | Catalyst System | Typical Yield (%) | Typical ee (%) | Conditions | Key Advantages | Key Considerations |

| CBS Reduction | (S)-Me-CBS Oxazaborolidine / BH₃•THF | 85-95% | >98% | THF, -20°C to RT | High ee, predictable, broad scope[3][19] | Stoichiometric borane, anhydrous conditions required[4] |

| Asymmetric Transfer Hydrogenation | --INVALID-LINK-- | 90-99% | >99% | Formic Acid/NEt₃ or iPrOH, 25-50°C | Low catalyst loading, high turnover, operational simplicity[11] | Catalyst cost, potential for metal contamination |

| Biocatalysis | Ketoreductase (e.g., from Rhodococcus sp.) | 80-95% | >99% | Aqueous buffer, pH 7, 30°C | "Green" process, extremely high selectivity, mild conditions[16] | Substrate concentration limits, downstream processing, cofactor regeneration |

Detailed Experimental Protocol: CBS Reduction

This protocol describes a representative lab-scale synthesis of this compound using an in situ generated CBS catalyst.[20][21]

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

-

3'-Nitroacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3'-nitroacetophenone (1.65 g, 10.0 mmol). Dissolve the ketone in 50 mL of anhydrous THF.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) dropwise via syringe. Stir for 10 minutes.

-

Reductant Addition: Add the BH₃•THF solution (12.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of methanol at 0°C.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure. To the residue, add 50 mL of ethyl acetate and 30 mL of 1 M HCl. Stir for 15 minutes. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a solid.[22]

Product Characterization and Quality Control

Structural Confirmation:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group (~3400 cm⁻¹) and the disappearance of the ketone carbonyl (~1690 cm⁻¹).

Enantiomeric Purity:

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The enantiomeric excess (% ee) of the final product must be determined by analysis on a chiral stationary phase column (e.g., Chiralcel OD-H or similar), comparing the retention times to a racemic standard.

Workflow Visualization

The following diagram outlines the key stages in the synthesis and purification of this compound via the CBS reduction methodology.

Caption: Workflow for the CBS-catalyzed synthesis of this compound.

Conclusion

The asymmetric synthesis of this compound from 3'-nitroacetophenone is a well-established transformation achievable through several highly efficient methods. The Corey-Bakshi-Shibata reduction offers predictability and high enantioselectivity, making it a reliable choice for laboratory-scale synthesis. For larger-scale industrial applications, Noyori-type transfer hydrogenation and emerging biocatalytic routes present compelling advantages in terms of catalytic efficiency and sustainability. The selection of the optimal method requires a careful evaluation of project-specific goals, including scale, cost, and environmental considerations. This guide provides the foundational knowledge for scientists and researchers to make informed decisions and successfully implement these powerful synthetic strategies.

References

- 1. This compound|CAS 103966-65-0 [benchchem.com]

- 2. Chiral Alcohols [sigmaaldrich.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 11. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]

- 12. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Transfer Hydrogenation in Water: Enantioselective, Catalytic Reduction of α-Cyano and α-Nitro Substituted Acetophenones [organic-chemistry.org]

- 15. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 16. ftb.com.hr [ftb.com.hr]

- 17. researchgate.net [researchgate.net]

- 18. Germ AI | Rhodococcus ruber [germai.app]

- 19. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]

- 20. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-1-(3-nitrophenyl)ethanol

Introduction: The Imperative of Stereospecific Characterization

In the landscape of modern drug development and fine chemical synthesis, the chirality of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. (S)-1-(3-nitrophenyl)ethanol is a key chiral building block, a precursor whose stereochemical integrity is paramount for the synthesis of more complex, optically active pharmaceutical ingredients.[1][2] Its structure, featuring a stereogenic center at the carbinol carbon and an electron-withdrawing nitro group, makes it a valuable intermediate.[1]

Consequently, the unambiguous confirmation of both its chemical structure and its enantiomeric purity is a critical, non-negotiable step in any synthetic workflow. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to provide a comprehensive and self-validating characterization of this specific chiral alcohol. We will move beyond a simple presentation of data, delving into the causality behind the experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to create a complete picture of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the proton environments in the molecule. The spectrum is analyzed based on three key features: chemical shift (δ), integration, and signal splitting (multiplicity).[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |

| -CH ₃ (Methyl) | ~1.5 | Doublet (d) | 3H | ~6.5 | Located in the aliphatic region. Shielded relative to other protons. Split into a doublet by the single adjacent methine proton (n+1 rule).[5] |

| -OH (Hydroxyl) | ~2.0-3.0 | Singlet (s, broad) | 1H | N/A | The chemical shift is variable and depends on concentration and solvent due to hydrogen bonding.[2] It typically appears as a broad singlet because of rapid proton exchange, which decouples it from the adjacent methine proton. |

| -CH (OH)- (Methine) | ~5.0 | Quartet (q) | 1H | ~6.5 | Significantly deshielded by two electronegative neighbors: the hydroxyl group and the aromatic ring. It is split into a quartet by the three adjacent methyl protons.[5] |

| Ar-H (Aromatic) | ~7.5 - 8.3 | Multiplet (m) | 4H | N/A | These protons are in the characteristic downfield region for aromatic compounds. The electron-withdrawing nitro group (-NO₂) causes significant deshielding, shifting these signals further downfield compared to unsubstituted benzene (~7.3 ppm). The complex multiplet arises from the different environments of the four aromatic protons and their coupling to each other. |

Expertise in Practice: The Causality Behind Experimental Choices

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard practice to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[2] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[4] A field strength of 400 MHz is chosen as it provides excellent signal dispersion, allowing for clear resolution of the multiplets, which is crucial for distinguishing the closely spaced aromatic protons.

Experimental Protocol: Acquiring a Quantitative ¹H NMR Spectrum

A protocol for acquiring high-quality, semi-quantitative ¹H NMR data requires careful parameter selection to ensure that signal integrals are reliable.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: Set to a 30° or 45° flip angle. While a 90° pulse gives the maximum signal for a single scan, a smaller angle is often used when multiple scans are averaged to allow for faster repetition without saturating the signals.[6]

-

Acquisition Time (AQ): Set to at least 3-4 seconds. This ensures high data point resolution, which is necessary to clearly define sharp peaks.[7]

-

Relaxation Delay (D1): Set to 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest. For small molecules, a delay of 2-5 seconds is often sufficient, but for truly quantitative results, a longer delay (e.g., 17 seconds) may be necessary to ensure all protons have fully relaxed back to equilibrium before the next pulse.[7][8]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.[7]

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp line.

¹³C NMR Data (100 MHz, CDCl₃) Note: Precise peak assignments can be complex without 2D NMR data (e.g., HSQC/HMBC), but a reliable prediction can be made based on known chemical shift ranges. A spectrum is available for viewing on SpectraBase.[9]

| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C H₃ (Methyl) | ~25 | Located in the upfield aliphatic region, characteristic of a methyl group. |

| C H(OH) (Methine) | ~70 | The carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift into the alcohol/ether region. |

| Ar-C (Aromatic) | ~120 - 148 | Aromatic carbons appear in this range. The four carbons bonded to hydrogen will have different shifts. The two carbons that are ipso (directly attached) to the alcohol and nitro substituents will have distinct shifts and are often weaker in intensity (quaternary carbons). The carbon bearing the nitro group will be significantly downfield. |

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[10]

Key Diagnostic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape | Significance |

| 3500–3200 | O–H stretch | Alcohol | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules. Its presence is strong evidence for the hydroxyl group.[11][12] |

| 3100–3000 | C–H stretch | Aromatic (sp²) | Medium | Confirms the presence of the benzene ring. |

| 3000–2850 | C–H stretch | Aliphatic (sp³) | Medium | Corresponds to the C-H bonds of the ethyl side chain. |

| 1550–1475 | N–O asymmetric stretch | Nitro (NO₂) | Strong | This and the symmetric stretch are definitive peaks confirming the presence of the nitro group.[13] |

| 1360–1290 | N–O symmetric stretch | Nitro (NO₂) | Strong | Paired with the asymmetric stretch, this provides a "fingerprint" for the NO₂ functional group.[13] |

| 1300-1000 | C–O stretch | Secondary Alcohol | Strong | This absorption confirms the carbon-oxygen single bond of the alcohol. |

Expertise in Practice: The Power of Attenuated Total Reflectance (ATR)

Modern IR spectroscopy predominantly uses the Attenuated Total Reflectance (ATR) technique. This is a choice driven by efficiency and simplicity. Unlike older methods that required preparing KBr pellets or liquid cells, ATR allows for the direct analysis of solid or liquid samples with minimal preparation.[1][14] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is passed through the crystal and reflects internally. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, where absorption can occur.[15] This makes the technique non-destructive and extremely fast.

Experimental Protocol: FTIR-ATR Analysis

-

Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Run a background scan of the empty crystal. This is crucial as it subtracts the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the crystal. Use a built-in press to ensure firm, even contact between the sample and the crystal surface.[16]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a final spectrum with a high signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.

-

Cleaning: After analysis, retract the press, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol), ensuring it is ready for the next measurement.

Workflow for FTIR-ATR Data Acquisition

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, structural clues that corroborate the proposed structure. For this analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform, as it separates the analyte from any potential impurities before it enters the mass spectrometer.

Interpreting the Mass Spectrum of this compound

The compound has a molecular formula of C₈H₉NO₃ and a monoisotopic mass of 167.06 Da.[17]

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z (mass/charge) | Predicted Fragment Ion | Fragment Lost | Significance |

| 167 | [M]⁺ | (Molecular Ion) | Confirms the molecular weight of the compound. Its presence depends on its stability under EI conditions. |

| 152 | [M - CH₃]⁺ | •CH₃ | A very common and expected fragmentation. This corresponds to the loss of the methyl group via alpha-cleavage, forming a stable, resonance-stabilized benzylic cation. This is often the base peak (most intense).[18] |

| 149 | [M - H₂O]⁺ | H₂O | Loss of a water molecule is a characteristic fragmentation pathway for alcohols.[19] |

| 121 | [M - NO₂]⁺ | •NO₂ | Cleavage of the nitro group from the aromatic ring. |

| 107 | [C₇H₇O]⁺ | •CH₃, •NO₂ | Loss of the methyl group followed by the nitro group, or vice-versa. This fragment is characteristic of many phenylethanol derivatives.[18] |

| 77 | [C₆H₅]⁺ | C₂H₄NO₃ | Represents the phenyl cation, a common fragment in aromatic compounds. |

Expertise in Practice: Why GC-MS with a Chiral Column?

The choice of GC-MS is deliberate. The gas chromatograph provides an orthogonal separation technique, ensuring that the mass spectrum being analyzed is of a pure compound. For a chiral molecule, using a chiral GC column (e.g., a cyclodextrin-based stationary phase) is the gold standard for confirming enantiomeric purity.[20][21] The chiral stationary phase interacts differently with the (S) and (R) enantiomers, causing them to elute at different retention times. If the sample is enantiomerically pure, only one peak will be observed. The mass spectrometer then acts as the detector, confirming that the peak at that retention time has the correct mass and fragmentation pattern for 1-(3-nitrophenyl)ethanol.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: A chiral capillary column (e.g., Beta DEX™ or similar).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Set to 250°C with a split injection mode to prevent column overloading.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C. This temperature gradient ensures separation of volatile impurities and elution of the target compound with good peak shape.[20]

-

-

MS Conditions:

-

Interface Temperature: Set the transfer line to 280°C to prevent condensation.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. The ion source temperature should be ~230°C.[20]

-

Analyzer: Scan a mass range of m/z 40–200 to capture the molecular ion and all significant fragments.

-

Workflow for Chiral GC-MS Analysis

Caption: Workflow for enantiomeric purity and structural analysis by GC-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is not achieved by a single technique but by the confluence of evidence from NMR, IR, and MS.

-

IR confirms the presence of the required functional groups: -OH, -NO₂, and the aromatic ring.

-

MS confirms the correct molecular weight (167 Da) and shows a logical fragmentation pattern, notably the loss of a methyl group to form the stable base peak.

-

NMR provides the final, unambiguous proof of the carbon-hydrogen skeleton, showing the precise connectivity and relative number of protons in each unique chemical environment.

Together, these techniques provide a robust, self-validating analytical package. Each piece of data logically supports the others, culminating in a high-confidence structural and stereochemical assignment, which is an absolute requirement for any downstream application in pharmaceutical or materials science research.

References

- 1. agilent.com [agilent.com]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. spectrabase.com [spectrabase.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. youtube.com [youtube.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. gcms.cz [gcms.cz]

Introduction: A Versatile Chiral Building Block

An In-depth Technical Guide to (S)-1-(3-nitrophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

This compound, identified by CAS Number 103966-65-0 , is a chiral aromatic alcohol of significant interest within the pharmaceutical and fine chemical industries.[1] Its structure is distinguished by a stereogenic center at the carbinol carbon and an electron-withdrawing nitro group positioned meta on the phenyl ring. This unique combination of features makes it an exceptionally valuable precursor in asymmetric synthesis, enabling the precise construction of stereogenic centers—a cornerstone of modern drug design.[1] This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its fundamental physicochemical properties. These parameters govern its behavior in reactions, its purification, and its handling.

Physicochemical Data

The key properties of this compound are summarized below. This data is critical for experimental design, from selecting appropriate solvents to determining purification strategies.

| Property | Value | Source(s) |

| CAS Number | 103966-65-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| IUPAC Name | (1S)-1-(3-nitrophenyl)ethanol | [1][2] |

| Synonyms | (S)-(-)-1-(3-nitrophenyl)-1-ethanol, (1S)-1-(3-nitrophenyl)ethanol | [3] |

| Appearance | Solid | |

| Melting Point | 84-85 °C | [1] |

| Boiling Point | 281 °C at 760 mmHg | [1] |

| InChI Key | FRPQAVXDUWMFCK-LURJTMIESA-N | [1] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic analysis. Below are typical data points for this compound.

| Technique | Data Significance |

| ¹H NMR | Provides information on the proton environment, confirming the presence of the aromatic ring, the methine proton, and the methyl group. |

| ¹³C NMR | Elucidates the carbon skeleton of the molecule. A published spectrum is available for reference.[4] |

| Infrared (IR) | Shows characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H, C=C), and nitro (-NO₂) functional groups. |

| Mass Spec (MS) | Confirms the molecular weight and provides fragmentation patterns for structural confirmation. |

Synthesis of this compound: A Focus on Asymmetry

The primary challenge and area of innovation in producing this compound is the stereoselective synthesis of the (S)-enantiomer. The most common and effective strategy is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This can be achieved through both biocatalytic and chemocatalytic methods.

Causality in Asymmetric Synthesis

The core principle behind these methods is the controlled delivery of a hydride (H⁻) ion to one specific face of the planar carbonyl group of 3'-nitroacetophenone.

-

Facial Selectivity: To produce the (S)-enantiomer, the hydride must attack the Re-face of the carbonyl.[1]

-

Chiral Environment: This selectivity is induced by a chiral environment, provided either by an enzyme's active site or by a chiral ligand coordinated to a metal catalyst. This environment sterically hinders the approach to the Si-face, making the attack on the Re-face overwhelmingly favorable.

The diagram below illustrates this fundamental workflow for achieving enantioselectivity.

Caption: Asymmetric synthesis workflow from a prochiral ketone.

Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis using ketoreductases (KREDs) is a highly efficient and green method for this transformation. These enzymes use a cofactor, typically NADPH, to deliver the hydride with exceptional stereoselectivity.[1]

Expertise in Action: The choice of a biocatalyst is driven by its substrate specificity and enantioselectivity, often predicted by "Prelog's rule," which relates the enzyme's stereopreference to the relative sizes of the substituents on the ketone.[1] This protocol is self-validating as the high enantiomeric excess (ee) of the product directly confirms the enzyme's efficacy.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a solution of a suitable ketoreductase enzyme and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) in a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Substrate Addition: Dissolve 3'-nitroacetophenone in a water-miscible co-solvent (e.g., isopropanol) to a final concentration of 10-50 mM to avoid substrate inhibition of the enzyme.

-

Reaction Initiation: Add the substrate solution to the enzyme/cofactor mixture. Ensure the final concentration of the co-solvent does not exceed 10-20% (v/v) to maintain enzyme stability.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

-

Monitoring: Track the reaction progress by periodically taking samples and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.

-

Workup and Purification: Once the reaction is complete, extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Protocol: Chemocatalytic Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are highly effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[5]

Expertise in Action: The selection of the chiral ligand (e.g., (S)-BINAP) and a chiral diamine co-catalyst is critical. This combination creates a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome. The reaction is self-validating through analysis of the enantiomeric excess, which should be consistently high (>95%) if the catalyst system is active and stable.

Step-by-Step Methodology:

-

Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP]) and a co-catalyst if required.

-

Solvent and Substrate: Add an appropriate solvent (e.g., methanol or ethanol) followed by 3'-nitroacetophenone.

-

Reaction Conditions: Seal the reactor, purge it with hydrogen gas, and then pressurize to the desired level (e.g., 10-50 atm H₂). Heat the mixture to the optimal temperature (e.g., 40-60 °C).

-

Incubation: Stir the reaction mixture for the required time (typically 4-18 hours).

-

Monitoring: Progress can be monitored by taking aliquots (after safely depressurizing and re-pressurizing the vessel) for HPLC or GC analysis.

-

Workup and Purification: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Evaporate the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its dual functionality: a chiral alcohol for building stereocenters and a nitro group that serves as a versatile synthetic handle.

Chiral Intermediate for APIs

This molecule is a key starting material or intermediate in the synthesis of various biologically active compounds.[1] The chiral alcohol can be used in nucleophilic substitutions or as a directing group, while the nitro group can be readily reduced to an aniline, a common pharmacophore found in numerous drugs.[1]

The logical flow from this intermediate to a potential API is shown below.

Caption: Synthetic pathway from the intermediate to an API.

While specific commercial drugs directly using this starting material may be proprietary, its structure is integral to compounds investigated for various therapeutic areas. The reduction of the nitro group to form (S)-1-(3-aminophenyl)ethanol is a particularly common transformation, opening pathways to a vast array of derivatives.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust and wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of complex, enantiomerically pure molecules. Its value is rooted in its specific stereochemistry and the synthetic versatility of its functional groups. A thorough understanding of its properties and the rationale behind its asymmetric synthesis allows researchers to leverage this building block to its full potential, accelerating the discovery and development of next-generation pharmaceuticals. This product is intended for research use only and is not for diagnostic or therapeutic applications.[1]

References

- 1. This compound|CAS 103966-65-0 [benchchem.com]

- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:103966-65-0 | Chemsrc [chemsrc.com]

- 4. spectrabase.com [spectrabase.com]

- 5. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-1-(3-nitrophenyl)ethanol

Introduction

(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol with significant applications in pharmaceutical and fine chemical research. Its structure, featuring a stereogenic center and an electron-withdrawing nitro group on the phenyl ring, makes it a valuable precursor and versatile chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and professionals in drug development. The precise construction of stereogenic centers is a critical aspect of modern drug design, and the incorporation of chiral building blocks like this compound into synthetic pathways is instrumental in achieving this.

Table of Contents

-

Molecular Structure and Properties

-

Stereochemistry and the Significance of the (S)-Configuration

-

Stereoselective Synthesis Strategies

-

Spectroscopic and Analytical Characterization

-

Applications in Research and Drug Development

-

References

Molecular Structure and Properties

This compound possesses the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] The molecule consists of a phenyl ring substituted with a nitro group at the meta position (position 3) and an ethanol group at position 1. The carbon atom of the ethanol group attached to the phenyl ring is a stereogenic center, giving rise to two enantiomers: (S) and (R).

| Property | Value | Source |

| CAS Number | 103966-65-0 | |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 84-85 °C | [3] |

| Boiling Point | 281 °C at 760 mmHg | [3] |

| IUPAC Name | (1S)-1-(3-nitrophenyl)ethanol | [2] |

| InChI Key | FRPQAVXDUWMFCK-LURJTMIESA-N | [1] |

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the molecule, including the reactivity of the aromatic ring and the acidity of the hydroxyl proton.

Stereochemistry and the Significance of the (S)-Configuration

The core of this compound's utility lies in its stereochemistry. The carbon atom bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom is a chiral center. The absolute configuration of this center is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7]

Assigning the (S)-Configuration using Cahn-Ingold-Prelog Rules

The CIP rules provide a systematic method for assigning the absolute configuration of a stereocenter.[5][6]

-

Priority Assignment: The four groups attached to the chiral carbon are prioritized based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[7]

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -C₆H₄NO₂ (Carbon, atomic number 6, attached to other carbons)

-

Priority 3: -CH₃ (Carbon, atomic number 6, attached to hydrogens)

-

Priority 4: -H (Hydrogen, atomic number 1)

-

-

Spatial Orientation: The molecule is oriented so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer.[4]

-

Determining Configuration: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is counter-clockwise, leading to the "S" (from the Latin sinister for left) designation.[6][7]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key objective. This is primarily achieved through the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone.[8]

Catalytic Asymmetric Hydrogenation

This is a powerful method for the enantioselective reduction of ketones.[1]

-

Catalyst System: Transition metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh), are commonly employed. These metals are coordinated to chiral ligands.[1]

-

Chiral Ligands: Chiral diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, create a chiral environment around the metal center. This directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.[1]

-

Reaction Conditions: The pressure of hydrogen gas, temperature, and choice of solvent are critical parameters that must be optimized to achieve high conversion and enantiomeric excess (ee).[1]

Biocatalytic Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are highly effective for the asymmetric reduction of ketones.[1]

-

Mechanism: These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group.[1]

-

Stereoselectivity: To produce the (S)-enantiomer, the enzyme facilitates the hydride attack on the Re-face of the carbonyl of 3'-nitroacetophenone, a principle often explained by Prelog's rule. A wide variety of microorganisms and isolated enzymes have been engineered for the efficient and highly enantioselective reduction of various ketones.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons and their connectivity. The spectrum of this compound would show distinct signals for the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl protons.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.[9] The chemical shifts provide insight into the electronic environment of each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.[8]

-

N-O Stretch (Nitro Group): Strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirm the presence of the nitro group.[8]

-

C-O Stretch: A strong band in the 1125-1085 cm⁻¹ range is indicative of the secondary alcohol.[8]

| Spectroscopic Technique | Predicted Parameter | Significance |

| ¹H NMR | Chemical Shifts (ppm) and Coupling Constants (Hz) | Elucidates the proton framework and connectivity. |

| ¹³C NMR | Chemical Shifts (ppm) | Aids in the structural elucidation of the carbon skeleton.[1] |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | Identifies key functional groups (OH, NO₂, C-O). |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Confirms the molecular weight. |

| Chiral HPLC | Retention Time | Separates and quantifies the enantiomers to determine enantiomeric excess. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of the synthesized product. By using a chiral stationary phase (CSP), the (S) and (R) enantiomers can be separated and quantified, allowing for the calculation of the enantiomeric excess (ee).[8]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[1]

-

Chiral Building Block: Its defined stereochemistry allows for the controlled introduction of a chiral center in a larger molecule.

-

Functional Group Manipulation: The nitro group can be readily reduced to an amine, a key functional group in many dyes and drugs.[1] This transformation opens up a wide range of synthetic possibilities. The development of hypoxia-activated prodrugs, for instance, often involves the reduction of a nitroaromatic group to an amine or hydroxylamine within the oxygen-poor environment of tumors.[10]

Conclusion

This compound is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure, stereochemistry, and methods of stereoselective synthesis is crucial for its effective application as a chiral building block. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the high purity required for its use in the development of complex, enantiomerically pure molecules for the pharmaceutical industry.

References

- 1. This compound|CAS 103966-65-0 [benchchem.com]

- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 103966-65-0 [sigmaaldrich.com]

- 4. myheplus.com [myheplus.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

The Definitive Guide to the Stability and Storage of (S)-1-(3-nitrophenyl)ethanol: A Technical Whitepaper for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the stability and storage conditions for (S)-1-(3-nitrophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. Adherence to the principles outlined herein is critical for maintaining the compound's chemical integrity, purity, and chiral fidelity, thereby ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).

Introduction: The Significance of this compound in Pharmaceutical Development

This compound is a chiral secondary alcohol that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecificity is often crucial for the biological activity and safety profile of the final drug product. Consequently, maintaining its stability and preventing degradation or racemization during storage and handling is of paramount importance. This document will elucidate the factors influencing the stability of this compound and provide evidence-based recommendations for its proper storage and handling.

Physicochemical Properties and Their Implications for Stability

Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust stability and storage strategy.

| Property | Value | Implication for Stability |

| Molecular Formula | C₈H₉NO₃[1][2] | The presence of a nitro group and a hydroxyl group suggests potential susceptibility to reduction and oxidation, respectively. |

| Molecular Weight | 167.16 g/mol [1][2] | - |

| Physical Form | Solid[1] | As a solid, the compound is generally more stable than if it were in a liquid or solution form. However, surface degradation can still occur. |

| Melting Point | 84-85 °C[1] | A relatively low melting point indicates that elevated temperatures during storage should be avoided to prevent physical changes and potential degradation. |

| Boiling Point | 281 °C at 760 mmHg[1] | High boiling point suggests low volatility under normal storage conditions. |

| Purity | Typically ≥97%[1] | The presence of impurities can potentially catalyze degradation reactions. |

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4][5] For this compound, several degradation pathways can be anticipated based on its chemical structure.

Oxidation

The benzylic alcohol moiety is susceptible to oxidation, which would yield 3'-nitroacetophenone. This reaction can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.[6][7]

Dehydration

Under acidic conditions and/or at elevated temperatures, the alcohol can undergo dehydration to form 3-nitrostyrene. This is a common reaction for benzylic alcohols.

Nitro Group Reduction

The nitroaromatic group is susceptible to reduction, which can lead to the formation of (S)-1-(3-aminophenyl)ethanol. This can occur in the presence of reducing agents or certain metal contaminants. While primarily a concern in synthetic processes, it can also be a long-term stability issue under certain storage conditions.

Photodegradation

Aromatic nitro compounds can be sensitive to light. Photodegradation can lead to complex reaction pathways, including the formation of colored impurities. Therefore, protection from light is crucial.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. Avoid temperatures above 25°C. | To minimize the rate of potential degradation reactions, such as dehydration and oxidation. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation of the benzylic alcohol. |

| Container | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric oxygen. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[8] | To prevent chemical reactions that would degrade the compound. |

Stability Testing Protocols: A Framework for Quality Assurance

A comprehensive stability testing program is essential to establish a re-test period or shelf life for this compound. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[3][4][11]

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

References

- 1. This compound | 103966-65-0 [sigmaaldrich.com]

- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chiral-labs.com [chiral-labs.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. ikev.org [ikev.org]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. database.ich.org [database.ich.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

solubility of (S)-1-(3-nitrophenyl)ethanol in common organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-(3-nitrophenyl)ethanol in Common Organic Solvents

Executive Summary

This compound is a pivotal chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the molecule that govern its solubility, outlines established experimental protocols for its quantitative determination, and offers insights into the interpretation of solubility data. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies required to determine these values accurately in a laboratory setting.

Introduction: The Significance of Solubility for a Key Chiral Intermediate

This compound, a chiral aromatic alcohol, is a valuable intermediate in asymmetric synthesis.[1][2] Its structure, featuring a stereogenic center and an electron-withdrawing nitro group, makes it a precursor for a variety of more complex, high-value molecules, including active pharmaceutical ingredients (APIs).[1] The successful synthesis, purification, and formulation of these target molecules are critically dependent on a thorough understanding of the solubility of this intermediate.

Key processes where solubility data is indispensable include:

-

Reaction Solvent Selection: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics. Solubility data guides the choice of a solvent that can dissolve this compound and other reagents to the desired concentration.

-

Crystallization and Purification: The purification of the final product often involves crystallization, a technique that relies on differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.[3][4]

This guide serves as a technical resource for scientists and researchers, providing both the theoretical framework and practical, validated protocols for assessing the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[5]

Key Properties Influencing Solubility:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₈H₉NO₃ | [6][7][8] | Provides the elemental composition. |

| Molecular Weight | 167.16 g/mol | [6][7][8] | Larger molecules can be more difficult for solvent molecules to solvate.[9] |

| Melting Point | 84-85 °C | [1][6] | A higher melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| Boiling Point | 281 °C at 760 mmHg | [1][6] | Indicates strong intermolecular forces in the liquid state. |

| Structure | Aromatic ring, secondary alcohol (-OH), nitro group (-NO₂) | [1][2] | The -OH group can act as both a hydrogen bond donor and acceptor. The nitro group is highly polar and can act as a hydrogen bond acceptor. The aromatic ring is nonpolar. |

| Polarity | Polar | Inferred | The presence of the hydroxyl and nitro functional groups makes the molecule polar. The overall polarity is a balance between the polar functional groups and the nonpolar aromatic ring. |

| XLogP3 | 1.6 | [6] | A measure of lipophilicity. A positive value indicates some preference for nonpolar environments, but the value is low enough to suggest significant polarity. |

The dual nature of the molecule—possessing both a nonpolar aromatic ring and highly polar functional groups capable of hydrogen bonding—suggests a nuanced solubility profile. It is expected to be soluble in polar protic solvents (like ethanol) and polar aprotic solvents (like acetone) but will likely have limited solubility in nonpolar solvents (like hexane).

Quantitative Solubility Profile

As of this writing, comprehensive, publicly available experimental data on the solubility of this compound across a wide range of organic solvents is limited. However, we can infer a likely qualitative solubility order based on the principles discussed above and by examining data for structurally similar compounds.

For example, a study on the related compound 1-(3-nitrophenyl)ethanone , which replaces the hydroxyl group with a carbonyl group, found the mole fraction solubility to follow this order: acetone > acetonitrile, ethyl acetate > toluene > methanol > ethanol > n-propanol, isopropanol > cyclohexane [10]

This trend is logical: the highest solubility is in polar aprotic solvents, followed by aromatic, polar protic, and finally, nonpolar aliphatic solvents. This compound is expected to follow a similar trend, although its hydrogen-bonding capability may enhance its solubility in protic solvents like methanol and ethanol compared to its ketone analog.

The following table is provided as a template for researchers to populate with their own experimental data, determined using the protocols outlined in the subsequent sections.

Table 1: Experimental Solubility of this compound at 25°C (298.15 K)

| Solvent | Solvent Class | Expected Solubility | Experimental Value ( g/100 mL) | Experimental Value (mol/L) |

| Hexane | Nonpolar | Low | Data to be determined | Data to be determined |

| Toluene | Aromatic, Nonpolar | Moderate | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | Moderate-High | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined | Data to be determined |

| Methanol | Polar Protic | High | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, a standardized protocol is essential. Two common and reliable methods for determining the solubility of a solid organic compound are the isothermal shake-flask method with gravimetric analysis and a higher-throughput method using UV-Vis spectroscopy.

Method 1: Isothermal Shake-Flask with Gravimetric Analysis

This is a classic and highly reliable "gold standard" method for determining thermodynamic solubility.[4][9] It involves creating a saturated solution, allowing it to reach equilibrium, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Caption: Workflow for gravimetric solubility determination.

-

Preparation of Saturated Solution:

-

To a series of 4 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 2.0 g).

-

Add an excess of this compound to each vial. "Excess" means adding enough solid such that a significant amount remains undissolved after the equilibration period. This ensures the solution is truly saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. The causality here is that dissolution can be slow, and this extended period ensures the system has reached a thermodynamic minimum, representing the true solubility.

-

After agitation, allow the vials to stand in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 µm PTFE). Filtering is a self-validating step to ensure no solid particulates are transferred, which would artificially inflate the result.

-

Dispense the aliquot into a pre-weighed, labeled vial.

-

Immediately seal the vial and record the total weight (vial + aliquot).

-

-

Gravimetric Determination:

-

Remove the cap and evaporate the solvent from the vial. This can be done in a fume hood, on a hot plate at low temperature, or in a vacuum oven. The chosen method should not cause the solute to sublime or decompose.

-

Once all the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to ensure all residual solvent is gone.

-

Cool the vial to room temperature in a desiccator and weigh it. Repeat the drying and weighing cycle until a constant mass is achieved. This ensures complete solvent removal.

-

-

Calculation:

-

Mass of aliquot = (Mass of vial + aliquot) - (Mass of empty vial)

-

Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of solvent = Mass of aliquot - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Method 2: Solubility Determination by UV-Vis Spectroscopy

For compounds with a strong chromophore, like this compound, UV-Vis spectroscopy offers a sensitive and higher-throughput method for determining solubility.[11][12] The aromatic nitro group provides a strong UV absorbance, making this technique highly suitable. This method relies on creating a calibration curve to relate absorbance to concentration, as described by the Beer-Lambert Law.[11]

Caption: Workflow for UV-Vis spectroscopic solubility determination.

-

Determine Analytical Wavelength (λ_max):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer (e.g., from 400 nm down to 200 nm) to find the wavelength of maximum absorbance (λ_max). Using λ_max provides the highest sensitivity and minimizes errors.

-

-

Prepare Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent. This must be done with high accuracy using an analytical balance and volumetric flasks.

-

Perform a series of precise serial dilutions of the stock solution to create at least five standards of decreasing concentration.

-

Measure the absorbance of each standard at the predetermined λ_max.

-

Plot absorbance versus concentration. The data should be linear with an R² value > 0.995. The equation of this line (y = mx + c) is the calibration curve, a critical self-validating tool for the assay.

-

-

Prepare and Equilibrate Saturated Samples:

-

Follow steps 1 and 2 from the Gravimetric Method (Section 4.1) to prepare and equilibrate saturated solutions of the compound in the solvent.

-

-

Sample Analysis:

-

Withdraw a clear, filtered aliquot of the supernatant as described in the gravimetric method.

-

Perform a precise and significant dilution of this aliquot with the same solvent to ensure the absorbance of the final solution falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU). The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - y_intercept) / slope

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor: Concentration_saturated = Concentration_diluted * Dilution Factor

-

Convert the concentration to the desired units (e.g., from mol/L to g/100 mL).

-

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its effective use in synthetic and pharmaceutical sciences. While a definitive, publicly available dataset of its solubility in common organic solvents is sparse, this guide provides the necessary theoretical foundation based on its physicochemical properties. More importantly, it delivers detailed, validated, and self-verifying experimental protocols using both gravimetric and spectroscopic techniques. By applying these methodologies, researchers can confidently and accurately determine the solubility of this compound in any solvent system relevant to their work, thereby enabling more efficient process development, purification, and formulation design.

References

- 1. chem.ws [chem.ws]

- 2. This compound|CAS 103966-65-0 [benchchem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 용매 혼용성 표 [sigmaaldrich.com]

- 6. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. scbt.com [scbt.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Safety Guide for (S)-1-(3-nitrophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety framework for the handling, storage, and emergency management of (S)-1-(3-nitrophenyl)ethanol (CAS: 103966-65-0). As a chiral aromatic nitro compound, this chemical serves as a valuable building block in synthetic chemistry and drug development. However, its specific combination of functional groups—a secondary alcohol, a nitro group, and an aromatic ring—necessitates a nuanced understanding of its hazard profile. This document moves beyond a standard Safety Data Sheet (SDS) to offer expert insights and actionable protocols, ensuring that scientific objectives can be met without compromising laboratory safety.

Section 1: Core Hazard Profile & Physicochemical Properties

A foundational understanding of a chemical's identity and intrinsic hazards is the first step in a robust safety protocol. This compound is a solid at room temperature with moderate, manageable hazards if handled correctly.

Expert Insight: The hazard profile is directly linked to its molecular structure. The nitroaromatic system is the primary driver of its "Harmful" classification (GHS07) and potential for irritation. Aromatic nitro compounds can exhibit toxic effects, and the presence of the alcohol moiety adds potential reactivity pathways. Understanding this structure-hazard relationship is key to anticipating and mitigating risks.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103966-65-0 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Physical Form | Solid | [1][4] |

| Melting Point | 84-85 °C | [1][3] |

| Boiling Point | 281 °C at 760 mmHg | [1][3] |

| Density | 1.263 g/cm³ |[3] |

Table 2: GHS Hazard Classification

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1][4] | |

| Hazard Statements | H302 | Harmful if swallowed | [1][5] |

| H315 | Causes skin irritation | [1][4][5] | |

| H319 | Causes serious eye irritation | [1][4][5] |

| | H335 | May cause respiratory irritation |[1][4][5] |

Section 2: Risk Assessment & Mitigation Workflow

A proactive approach to safety involves a clear, logical workflow from hazard identification to the implementation of control measures. The following diagram and protocol outline a self-validating system for the safe laboratory use of this compound.

Caption: Risk Assessment & Mitigation Workflow.

Detailed Protocol: Standard Operating Procedure (SOP) for Handling

This protocol is designed to mitigate the risks identified in the GHS classification.

-

Preparation & Engineering Controls:

-

Causality: To address the H335 respiratory irritation hazard, all manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.

-

Ensure the work area is clean and free of incompatible materials, particularly strong bases and oxidizing agents.[6]

-

-

Personal Protective Equipment (PPE) Selection:

-

Eye Protection (H319): Wear chemical safety goggles with side shields.

-

Skin Protection (H315): Wear standard nitrile gloves and a buttoned laboratory coat. Change gloves immediately if contamination occurs.

-

Justification: This specific PPE ensemble provides a direct barrier against the primary routes of exposure—skin and eye contact.

-

-

Handling and Transfer:

-

Storage:

-

Waste Disposal:

-

Collect all waste material (including contaminated gloves and weigh boats) in a designated, sealed, and labeled hazardous waste container.

-

Dispose of the waste through an approved waste disposal plant, following all local and national regulations.[4]

-

Section 3: Emergency Response Protocols

Preparedness is crucial for minimizing the impact of an accidental release or exposure. The following decision tree and protocols provide clear, immediate actions.

Caption: Emergency Response Decision Tree.

Protocol 1: Spill Management

-

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing your standard PPE (lab coat, goggles, gloves), cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7][8]

-

Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

-

Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]

-

Report the incident to your supervisor.

-

-

Major Spill (Outside of a fume hood or large quantity):

-

Immediately alert everyone in the lab and evacuate the area.[9][10]

-

If possible and safe to do so, close the door to the laboratory to contain vapors.

-

Notify your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.[10]

-

Do not attempt to clean up a major spill unless you are specifically trained in hazardous material response.

-

Protocol 2: Personal Exposure and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

Table 3: First-Aid Measures by Exposure Route

| Exposure Route | Action | Source(s) |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [4][5][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][11] |

Section 4: Toxicological and Reactivity Deep Dive

Toxicological Profile

The toxicological information for this compound is primarily derived from its GHS classification rather than extensive animal testing data.[4]

-

H302 (Harmful if swallowed): Ingestion can lead to adverse health effects.

-

H315/H319 (Skin/Eye Irritation): Direct contact is likely to cause inflammation, redness, itching, and pain.[4]

-